Octyl nicotinate
Overview
Description
Octyl Nicotinate is an ester of nicotinic acid, developed for delivering nicotinic acid to the skin to treat and prevent conditions involving skin barrier impairment. Its relevance spans from dermatological applications to exploring its chemical and physical properties in various scientific studies.
Synthesis Analysis
The synthesis of Octyl Nicotinate and related nicotinate compounds involves various chemical reactions. For instance, tailor-made synthesis of fully alkylated/arylated nicotinates employs condensation of enamino esters with enones in the presence of FeCl3, allowing for the introduction of alkyl or aryl groups at specific positions on demand (Hirai et al., 2017).
Molecular Structure Analysis
The molecular structure of Octyl Nicotinate and its complexes with metals has been extensively studied. For example, coordination compounds of nickel(II) benzoate with nicotinamide demonstrate a centrosymmetric octahedral complex molecule, indicating the flexibility and adaptability of nicotinamide in forming complex structures (Koksharova et al., 2006).
Chemical Reactions and Properties
Octyl Nicotinate undergoes various chemical reactions, showcasing its reactivity and interaction with other compounds. The hydrolysis rate constants for degradation of Octyl Nicotinate in phosphate buffer and skin homogenate have been reported, providing insights into its stability and reactivity under different conditions (Tashtoush et al., 2008).
Physical Properties Analysis
The physical properties of Octyl Nicotinate, including its stability and solubility, have been characterized. An isocratic RF-LC method with water/acetonitrile was developed for the rapid analysis of Octyl Nicotinate in aqueous solutions, validating the method in terms of linearity, precision, accuracy, and recovery, which is crucial for its analysis in various formulations (Tashtoush et al., 2008).
Chemical Properties Analysis
Scientific Research Applications
1. Dermatology: Treatment of Skin Conditions
Octyl nicotinate is an ester prodrug under development for the delivery of nicotinic acid to the skin for the treatment and prevention of dermatological conditions that involve skin barrier impairment such as chronic photodamage and atopic dermatitis . It is also being developed for mitigating skin barrier impairment that results from therapy such as retinoids or steroids .
The method of application involves the use of an isocratic RF-LC method with water/acetonitrile (10:90, v/v) as a mobile phase, for the rapid analysis of octyl nicotinate in aqueous solutions . The method was validated in terms of linearity, precision, accuracy, and mean recovery of octyl nicotinate from skin homogenate ranging from 98.8 to 102.6% .
The results showed that separation and quantification of amounts as low as 0.25 μg mL −1 octyl nicotinate was accomplished . The kinetic of degradation of octyl nicotinate in aqueous solution at 310, 333, 343, and 353 K was studied .
2. Cosmetology: Control of Skin Aging and Pigmentation
Nicotinamide, a derivative of Octyl Nicotinate, is used to control skin aging and pigmentation . It restores cellular NAD+ pool and mitochondrial energetics, attenuates oxidative stress and inflammatory response, enhances extracellular matrix and skin barrier, and inhibits the pigmentation process in the skin .
The method of application involves topical treatment of nicotinamide, alone or in combination with other active ingredients . Both nicotinamide and its metabolites, such as NMN and 1-methylnicotinamide, exert anti-inflammatory properties in various experimental models .
The results from clinical trials show that topical treatment of nicotinamide reduces the progression of skin aging and hyperpigmentation . It is well tolerated by the skin .
3. Dermatology: Treatment of Hair Loss
Octyl nicotinate is also being developed for application in the treatment of hair loss . It stimulates blood flow, enhancing nutrient delivery to the scalp and increasing the removal rate for metabolic end .
Unfortunately, the specific methods of application or experimental procedures, and the results or outcomes obtained for this application are not detailed in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
octyl pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-3-4-5-6-7-11-17-14(16)13-9-8-10-15-12-13/h8-10,12H,2-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBQVEHLLOHMLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220414 | |
Record name | 3-Pyridinecarboxylic acid, octyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl nicotinate | |
CAS RN |
70136-02-6 | |
Record name | 3-Pyridinecarboxylic acid, octyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070136026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 70136-02-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75485 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pyridinecarboxylic acid, octyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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